Cas no 1802-09-1 (7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester)
1802-09-1 structure
Product Name:7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester
Numéro CAS:1802-09-1
Le MF:C21H30O3
Mégawatts:330.461106777191
CID:1995321
Update Time:2025-04-09
7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester Propriétés chimiques et physiques
Nom et identifiant
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- 7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester
- 7alpha-Hydroxy-abieta-8,11,13-trien-18-saeure-methylester
- methyl 7-hydroxy-13-isopropylpodocarpe-8,11,13-trien-15-oate
- methyl 7alpha-hydroxydehydroabietate
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-9-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester, (1R,4aS,9R,10aR)-
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- Piscine à noyau: 1S/C21H30O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,17-18,22H,6,9-10,12H2,1-5H3/t17-,18-,20-,21-/m1/s1
- La clé Inchi: HWUVPJJFVCOYPE-VURPSTOHSA-N
- Sourire: [C@@]1(C)(C(OC)=O)[C@@]2([H])[C@@](C)(C3=C([C@H](O)C2)C=C(C(C)C)C=C3)CCC1
Propriétés expérimentales
- Dense: 1.079±0.06 g/cm3(Predicted)
- Point d'ébullition: 432.1±45.0 °C(Predicted)
- Le PKA: 14.38±0.60(Predicted)
7alpha-hydroxy-abieta-8,11,13-trien-18-oic acid methyl ester Littérature connexe
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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